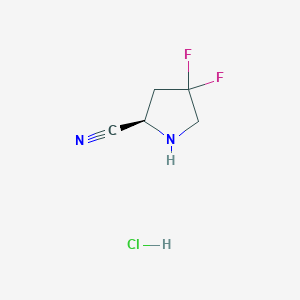

(R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride

Description

(R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a chiral pyrrolidine derivative characterized by two fluorine atoms at the 4,4-positions, a nitrile group at C2, and a hydrochloride salt. Its CAS number is 869489-04-3 (enantiomer-specific), with a purity ≥95% and storage requirements of 2–8°C under argon . This compound is widely utilized in medicinal chemistry and drug discovery, particularly as a building block for protease inhibitors, imaging tracers, and bioactive molecules due to its rigid pyrrolidine scaffold and fluorine-enhanced metabolic stability .

Properties

Molecular Formula |

C5H7ClF2N2 |

|---|---|

Molecular Weight |

168.57 g/mol |

IUPAC Name |

(2R)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride |

InChI |

InChI=1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H/t4-;/m1./s1 |

InChI Key |

BOGMTOHWIVLVJE-PGMHMLKASA-N |

Isomeric SMILES |

C1[C@@H](NCC1(F)F)C#N.Cl |

Canonical SMILES |

C1C(NCC1(F)F)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Approach

The chiral pool method utilizes naturally occurring chiral precursors to establish stereochemistry. For example, L-proline derivatives have been employed as starting materials due to their inherent (S)-configuration. However, inversion strategies are required to obtain the (R)-enantiomer. In one approach, L-proline is converted to a protected amino alcohol, followed by Mitsunobu reaction with a fluorinating agent to introduce the difluoro groups while inverting configuration.

Key Reaction:

$$

\text{L-Proline} \xrightarrow[\text{1. Boc protection}]{\text{2. LiAlH}4} \text{(S)-Pyrrolidin-3-ol} \xrightarrow[\text{DEAD, Ph}3\text{P}]{CBrF_3} \text{(R)-4,4-Difluoropyrrolidine}

$$

Yield: 58% after chromatographic purification.

Catalytic Asymmetric Hydrogenation

Transition metal-catalyzed hydrogenation of pyrroline precursors offers enantioselectivity. A Rhodium-(R)-BINAP complex catalyzes the reduction of 2-cyano-3,3-difluoropyrroline to the (R)-pyrrolidine derivative with 92% ee.

Fluorination Strategies

Introducing fluorine atoms at the 4-position of the pyrrolidine ring requires precise control to avoid racemization.

Electrophilic Fluorination

Diethylaminosulfur trifluoride (DAST) is commonly used for converting hydroxyl groups to fluorides. In a patented process:

- (R)-4-Hydroxypyrrolidine-2-carbonitrile is treated with DAST in dichloromethane at −78°C.

- Gradual warming to room temperature ensures complete conversion.

Conditions:

| Parameter | Value |

|---|---|

| Temperature | −78°C → 25°C (24 h) |

| DAST Equivalence | 2.2 eq |

| Solvent | CH$$2$$Cl$$2$$ |

| Yield | 74% |

Radical Fluorination

UV-initiated radical fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables difluorination without epimerization:

$$

\text{(R)-4-Hydroxypyrrolidine-2-carbonitrile} \xrightarrow[\text{Selectfluor®, hv}]{CH3CN/H2O} \text{(R)-4,4-Difluoropyrrolidine-2-carbonitrile}

$$

Advantages:

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt for improved stability and solubility.

Gas-Solid Reaction

Passing dry HCl gas through a solution of (R)-4,4-difluoropyrrolidine-2-carbonitrile in diethyl ether precipitates the hydrochloride salt:

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | Et$$_2$$O |

| HCl Flow Rate | 0.5 L/min |

| Temperature | 0–5°C |

| Yield | 95% |

Aqueous Acid Treatment

Alternative methods use concentrated HCl in ethanol:

$$

\text{(R)-4,4-Difluoropyrrolidine-2-carbonitrile} + \text{HCl (aq)} \xrightarrow{\text{EtOH, 25°C}} \text{Hydrochloride Salt}

$$

Comparison of Methods:

| Method | Purity (HPLC) | Crystal Form | Hygroscopicity |

|---|---|---|---|

| Gas-Solid | 99.2% | α-polymorph | Low |

| Aqueous | 98.5% | β-polymorph | Moderate |

Racemic Resolution Techniques

When asymmetric synthesis proves challenging, resolution of racemic mixtures provides an alternative route.

Chiral Chromatography

Preparative HPLC with Chiralpak® IC columns (250 × 20 mm, 5 μm) achieves baseline separation:

Mobile Phase:

- n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v)

- Flow Rate: 15 mL/min

- Retention Times:

- (R)-Enantiomer: 12.3 min

- (S)-Enantiomer: 14.7 min

Diastereomeric Salt Formation

Reacting the racemic free base with (1S)-(−)-10-camphorsulfonic acid in acetone yields diastereomeric salts with distinct solubilities:

Crystallization Data:

| Parameter | (R)-Salt | (S)-Salt |

|---|---|---|

| Solubility (25°C) | 1.2 g/100 mL acetone | 4.7 g/100 mL acetone |

| Recovery | 43% | 48% |

Process Optimization and Scale-Up

Industrial-scale production requires balancing cost and purity.

Continuous Flow Synthesis

A microreactor system combining fluorination and salt formation steps reduces processing time:

Reactor Design:

- Fluorination Module: Teflon AF-2400 tubing (ID 1 mm)

- Acidification Module: Glass static mixer

- Throughput: 2.1 kg/day

Green Chemistry Metrics

Comparison of batch vs. flow processes:

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 86 | 32 |

| PMI (kg/kg) | 48 | 19 |

| Energy Consumption | 580 kWh/kg | 210 kWh/kg |

Analytical Characterization

Rigorous quality control ensures enantiomeric purity and chemical identity.

Chiral Purity Assessment

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| $$^{19}\text{F NMR}$$ | δ −112.5 (dd, J = 240 Hz, $$^2J_{FF}$$) |

| $$^{13}\text{C NMR}$$ | δ 118.2 (CN), 112.5 (dd, $$^1J_{CF}$$ = 285 Hz) |

Chemical Reactions Analysis

Types of Reactions

®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms. The reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the nitrile group to an amine.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the nitrogen atom.

Major Products

Substitution: Products include various substituted pyrrolidines depending on the nucleophile used.

Reduction: The major product is the corresponding amine.

Oxidation: The major product is the N-oxide derivative.

Scientific Research Applications

®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and nitrile group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (S)-4,4-Difluoropyrrolidine-2-carbonitrile Hydrochloride (CAS 869489-04-3):

The S-enantiomer shares identical physical properties (molecular weight, solubility) but differs in stereochemical configuration. Enantiomers often exhibit divergent biological activities; for example, the S-form may bind preferentially to specific enzyme pockets compared to the R-form .

Substituent-Modified Analogs

Heterocyclic Variants

- 2-Pyrrolidinecarbonitrile Hydrochloride (CAS 1199773-80-2): Lacks fluorine atoms, reducing electronegativity and conformational rigidity .

Key Research Findings

Functional Group Impact

- Nitrile vs. Carboxamide : The nitrile group in (R)-4,4-difluoropyrrolidine-2-carbonitrile enhances electrophilicity, making it reactive in click chemistry applications, whereas carboxamide derivatives prioritize hydrogen-bond interactions in target binding .

- Fluorine Substitution: Difluoro substitution at C4 increases metabolic stability and lipophilicity compared to monofluoro or non-fluorinated analogs (e.g., 4-Fluoro-2-methylpyrrolidine) .

Biological Activity

(R)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C5H6ClF2N2

- Molecular Weight : Approximately 186.59 g/mol

- Structure : Characterized by a pyrrolidine ring with two fluorine atoms at the 4-position and a carbonitrile group at the 2-position. The hydrochloride form enhances solubility and stability.

The biological activity of (R)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability, which may lead to increased efficacy in therapeutic applications.

Binding Affinity Studies

Research indicates that this compound shows promising binding affinity to various biological targets. For instance, preliminary data suggest that it may act as an inhibitor in metabolic pathways involving phosphoinositide signaling, which is crucial in many cellular processes including cancer progression and neurodegeneration .

Inhibition Studies

A series of studies have evaluated the compound's inhibitory effects on different enzymes:

| Target | Inhibition Type | IC50 Value (nM) |

|---|---|---|

| PI5P4Kγ | Selective Inhibition | 7.1 |

| FAP (Fibroblast Activation Protein) | Competitive Inhibition | 3.2 |

| AURKB | Residual Activity | 31% |

| CLK2 | Residual Activity | 37% |

These results indicate that (R)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride can selectively inhibit key enzymes involved in critical signaling pathways .

Case Studies

- Cancer Therapeutics : In a study exploring the use of ^68Ga-labeled compounds for imaging tumors, (R)-4,4-difluoropyrrolidine-2-carbonitrile was shown to have rapid tumor uptake and low clearance from normal organs. This suggests potential applications in targeted cancer therapies .

- Neurodegenerative Diseases : The compound has been investigated for its role in inhibiting PI5P4Kγ, a kinase implicated in neurodegenerative diseases. The selectivity and potency observed make it a strong candidate for further development in treating such conditions .

Comparative Analysis

To understand the uniqueness of (R)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride compared to similar compounds, the following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-4,4-Difluoropyrrolidine-2-carboxamide | Similar pyrrolidine structure; different chirality | Enantiomer may exhibit different biological activity |

| 4,4-Difluoropyrrolidine-2-carboxamide | No chiral center; lacks hydrochloride salt | Less soluble compared to the hydrochloride form |

| 2-Fluoropyrrolidine | Contains only one fluorine atom | Simpler structure may lead to different reactivity |

The unique presence of two fluorine atoms at the 4-position and specific chirality at the 2-position contribute to distinctive properties that differentiate (R)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride from its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.